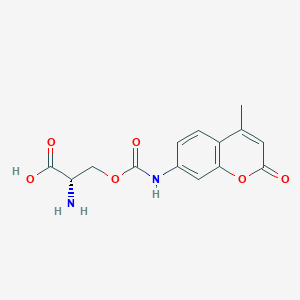![molecular formula C16H15ClN2O2S B238312 2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)
2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, also known as CCT245737, is a small molecule inhibitor that has been developed as a potential anticancer agent. It belongs to the class of compounds known as cyclin-dependent kinase (CDK) inhibitors, which have been shown to have a promising role in cancer therapy. In
Wirkmechanismus
2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide works by inhibiting CDKs, specifically CDK2, CDK7, and CDK9. CDK2 plays a key role in the G1/S phase transition of the cell cycle, while CDK7 and CDK9 are involved in the transcriptional regulation of genes. By inhibiting these CDKs, 2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been shown to have potent antiproliferative effects in a wide range of cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to have synergistic effects when used in combination with other anticancer agents, such as paclitaxel and doxorubicin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is its specificity for CDKs, which makes it a promising candidate for cancer therapy. However, like many other small molecule inhibitors, 2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has limitations in terms of its bioavailability and toxicity. Further studies are needed to optimize its pharmacokinetic properties and minimize its potential side effects.
Zukünftige Richtungen
There are several potential future directions for the development of 2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. One area of focus is the identification of biomarkers that can predict response to 2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide treatment. Another area of interest is the development of combination therapies that can enhance the efficacy of 2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. Additionally, further studies are needed to optimize the pharmacokinetic properties of 2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide and evaluate its potential for clinical use.
Synthesemethoden
The synthesis of 2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The method typically involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminobenzophenone to form the corresponding amide. The resulting compound is then subjected to a series of cyclization and deprotection reactions to yield 2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been extensively studied for its potential as an anticancer agent. CDKs are a family of enzymes that play a crucial role in cell cycle regulation and are often overexpressed in cancer cells. By inhibiting CDKs, 2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Eigenschaften
Produktname |
2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
|---|---|
Molekularformel |
C16H15ClN2O2S |
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H15ClN2O2S/c1-8-5-6-9(11(17)7-8)15(21)19-16-13(14(18)20)10-3-2-4-12(10)22-16/h5-7H,2-4H2,1H3,(H2,18,20)(H,19,21) |
InChI-Schlüssel |
TVPBDXUEYGQTPY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)Cl |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)
![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)










